1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
Description
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (CAS 875163-82-9) is a sulfonamide-containing heterocyclic compound with the molecular formula C₁₁H₁₆N₂O₅S and a molar mass of 288.32 g/mol . It features a piperidine ring substituted at the 3-position with a carboxylic acid group and at the 1-position with a sulfonyl-linked 3,5-dimethylisoxazole moiety. Classified as an irritant (Xi hazard symbol), it is commercially available in research quantities (e.g., 250 mg for $267.00 and 1 g for $487.00) from suppliers like Santa Cruz Biotechnology . Its solubility in aqueous media at pH 7.4 exceeds 43.2 µg/mL, making it suitable for biological assays .
Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-7-10(8(2)18-12-7)19(16,17)13-5-3-4-9(6-13)11(14)15/h9H,3-6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKWINZYXWOOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85269891 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of hydroxylamine derivatives with β-keto esters or β-diketones under acidic or basic conditions.
Introduction of the sulfonyl group: The isoxazole ring is then treated with chlorosulfonic acid to introduce the sulfonyl group.
Attachment to the piperidine ring: The resulting sulfonyl isoxazole is reacted with piperidine-3-carboxylic acid under suitable conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidation products may include carboxylic acids and ketones.
Reduction: Reduced forms may include alcohols and amines.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of sulfonamide-functionalized piperidine derivatives. Key structural analogues include:
Key Comparisons
Core Heterocycle Modifications The isoxazole ring in the target compound (vs. pyrazole in CAS 899703-32-3) introduces distinct electronic and steric properties. Substitution with difluoromethylpyrazole (CAS 1006492-55-2) adds lipophilicity, which may improve membrane permeability and metabolic stability .
Sulfonyl vs. Methyl Linkers
- Replacing the sulfonyl group with a methyl linker (e.g., sc-302694) eliminates the sulfonamide’s hydrogen-bonding capacity, likely reducing target affinity but improving synthetic accessibility .
Biological Activity
- While direct cytotoxicity data for the target compound are lacking, structurally related sulfonamides (e.g., 5-O-methylsulfonyl indole derivatives) exhibit potent anticancer activity comparable to doxorubicin in cell lines like COLO 205 and A549 . This suggests that the sulfonyl group’s size and electronics are critical for bioactivity.
Commercial and Physical Properties
Biological Activity
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (CAS Number: 875163-82-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid is CHNOS, with a molecular weight of 288.32 g/mol. Key physical properties include:
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 519.0 ± 60.0 °C at 760 mmHg
- LogP : 0.34
Antitumor Activity
Research indicates that compounds related to isoxazole derivatives exhibit notable antitumor activity. The incorporation of the isoxazole moiety in piperidine derivatives has been linked to enhanced inhibition of tumor growth in various cancer cell lines. For instance, studies have shown that related compounds can inhibit key signaling pathways involved in cancer proliferation, such as the BRAF(V600E) and EGFR pathways .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical models. Isoxazole derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of similar piperidine derivatives has been explored, with some showing effective inhibition against various bacterial strains. This suggests that 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid may possess similar properties, making it a candidate for further investigation as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Isoxazole Ring : The presence of the isoxazole ring is critical for its biological activity, influencing both binding affinity and selectivity for biological targets.
- Piperidine Core : The piperidine structure contributes to the overall stability and solubility of the compound, enhancing its bioavailability.
A comparative analysis of various derivatives indicates that modifications on the isoxazole ring and piperidine nitrogen can significantly alter the pharmacological profile, suggesting a need for systematic SAR studies to optimize efficacy.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antitumor Efficacy : In vitro studies using breast cancer cell lines MCF-7 and MDA-MB-231 have shown that similar compounds can induce apoptosis and inhibit cell proliferation when combined with standard chemotherapeutics like doxorubicin .
- Inflammatory Model : In animal models of inflammation, compounds structurally related to 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid have shown reduced levels of inflammatory markers, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
